Cas no 894069-15-9 (2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

2,5-Difluoro-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a 1,2,4-triazolo[4,3-b]pyridazine core. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active agents. The presence of fluorine atoms enhances its metabolic stability and binding affinity, while the triazolopyridazine scaffold contributes to its heterocyclic diversity and pharmacological relevance. Its structural complexity allows for targeted modifications, making it valuable for structure-activity relationship (SAR) studies. Suitable for research applications, this compound is of interest in drug discovery and agrochemical development due to its unique electronic and steric properties.
2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide structure
894069-15-9 structure
Product name:2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
CAS No:894069-15-9
MF:C17H11F2N5O2S
MW:387.363348245621
CID:6354175
PubChem ID:7524113

2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
    • F2509-0059
    • N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,5-difluorobenzenesulfonamide
    • CHEMBL1362488
    • 2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
    • 894069-15-9
    • HMS3023G22
    • 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
    • AKOS024654618
    • SMR000808377
    • MLS001239215
    • Inchi: 1S/C17H11F2N5O2S/c18-12-3-6-14(19)16(9-12)27(25,26)23-13-4-1-11(2-5-13)15-7-8-17-21-20-10-24(17)22-15/h1-10,23H
    • InChI Key: ATQZNQJQIURDIJ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1F)F)(NC1C=CC(=CC=1)C1C=CC2=NN=CN2N=1)(=O)=O

Computed Properties

  • Exact Mass: 387.06015211g/mol
  • Monoisotopic Mass: 387.06015211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 97.6Ų

2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2509-0059-5mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2509-0059-3mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2509-0059-10mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2509-0059-30mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2509-0059-2μmol
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2509-0059-20mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2509-0059-40mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2509-0059-20μmol
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2509-0059-15mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2509-0059-2mg
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
894069-15-9 90%+
2mg
$59.0 2023-05-16

Additional information on 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide

Recent Advances in the Study of 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS: 894069-15-9)

The compound 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS: 894069-15-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique triazolopyridazine core, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key findings from recent research is the compound's selective inhibition of specific tyrosine kinases, which are often overexpressed in various malignancies. Structural-activity relationship (SAR) studies have revealed that the difluoro substitution on the benzene ring enhances binding affinity to the kinase active site, while the triazolopyridazine moiety contributes to improved metabolic stability. These insights have paved the way for further optimization of the compound for clinical development.

In vitro and in vivo studies have demonstrated promising antitumor activity of 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects against a panel of cancer cell lines, with IC50 values in the low nanomolar range. Additionally, the compound showed favorable pharmacokinetic profiles in rodent models, including good oral bioavailability and prolonged half-life, making it a viable candidate for further development.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as potential off-target effects and resistance mechanisms need to be addressed. Ongoing research is exploring combination therapies and novel formulations to enhance the compound's efficacy and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this promising therapeutic agent.

In conclusion, 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide represents a significant advancement in the field of kinase inhibitors. Its unique chemical structure and potent biological activity make it a compelling subject for further research. Future studies should focus on optimizing its therapeutic index and exploring its potential in treating a broader range of diseases.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd